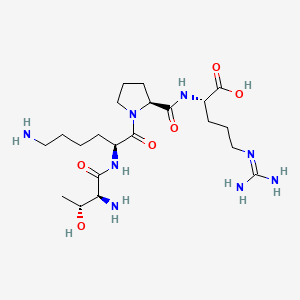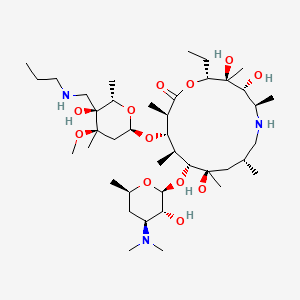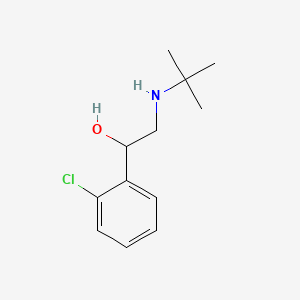
钠离子载体 VI
描述
Sodium Ionophore VI, also known as Bis[(12-crown-4)methyl] dodecylmethylmalonate, is a macrocyclic polyether compound. It is primarily used as an ionophore, which means it can form stable complexes with cations, particularly sodium ions. This property makes it valuable in various applications, especially in the construction of sodium-selective electrodes .
科学研究应用
Sodium Ionophore VI has a wide range of applications in scientific research:
作用机制
Sodium Ionophore VI functions by forming a stable complex with sodium ions. The macrocyclic structure of the ionophore provides a hydrophilic cavity that can accommodate the sodium ion, shielding its charge and facilitating its transport across hydrophobic membranes. This mechanism is crucial for its role in ion-selective electrodes and other applications .
Similar Compounds:
Sodium Ionophore III: Another sodium-selective ionophore with a different macrocyclic structure.
Valinomycin: A potassium-selective ionophore that shares similar ionophoric properties but is selective for potassium ions.
Uniqueness: Sodium Ionophore VI is unique due to its high selectivity and affinity for sodium ions. Its macrocyclic structure provides a specific cavity size that is optimal for sodium ion complexation, making it more effective in applications requiring precise sodium ion detection and transport .
未来方向
Sodium ionophore VI has potential applications in the development of wearable chemical sensors. For instance, it has been used in the digital printing of selective and reversible ion optodes on fabrics, paving the way for smart clothes for epidermal chemical sensing .
Relevant Papers Several papers have been published on Sodium ionophore VI. One paper discusses the use of Sodium ionophore VI in the development of sodium-selective electrodes . Another paper discusses the use of Sodium ionophore VI in the digital printing of selective and reversible ion optodes on fabrics .
生化分析
Biochemical Properties
Sodium Ionophore VI interacts with various biomolecules, primarily through its ability to bind and transport sodium ions . It forms stable complexes with sodium ions, effectively shielding their charge and allowing them to pass through hydrophobic environments, such as the interior of a lipid membrane . This interaction is crucial in many biochemical reactions where the transport of sodium ions is required.
Cellular Effects
The primary cellular effect of Sodium Ionophore VI is its influence on sodium ion concentrations within cells . By transporting sodium ions across cell membranes, Sodium Ionophore VI can disrupt the normal ion balance, potentially affecting various cellular processes. These processes include cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sodium Ionophore VI exerts its effects at the molecular level primarily through its interaction with sodium ions . It forms a complex with sodium ions, allowing them to pass through the lipid bilayer of cell membranes . This ion transport can influence various molecular processes, including enzyme activity, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Ionophore VI can change over time . Factors such as the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, the composition of the ion-selective membrane can significantly impact the analytical and electrical parameters of electrodes .
Dosage Effects in Animal Models
The effects of Sodium Ionophore VI can vary with different dosages in animal models . For instance, ionophores can cause toxicity with significant clinical symptoms, and the most critical factors influencing ionophores’ toxicity are administration dose, species, and animal age .
Metabolic Pathways
Sodium Ionophore VI is involved in various metabolic pathways, primarily through its role in transporting sodium ions . This ion transport can affect the activity of enzymes and other biomolecules, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Sodium Ionophore VI is transported and distributed within cells and tissues through its interaction with sodium ions . It can facilitate the transport of these ions across cell membranes, influencing the compound’s localization or accumulation within cells .
Subcellular Localization
The subcellular localization of Sodium Ionophore VI can vary depending on the specific cellular context . It can be directed to specific compartments or organelles through various mechanisms, potentially influencing its activity or function .
准备方法
Synthetic Routes and Reaction Conditions: Sodium Ionophore VI is synthesized through a series of organic reactions involving the esterification of dodecylmethylmalonic acid with 12-crown-4. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Sodium Ionophore VI involves large-scale esterification processes. The reaction mixture is often subjected to purification steps such as recrystallization and chromatography to obtain the final product with the desired quality and purity .
化学反应分析
Types of Reactions: Sodium Ionophore VI primarily undergoes complexation reactions with sodium ions. It can also participate in substitution reactions where the ester groups may be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Complexation: Sodium chloride or other sodium salts are commonly used as reagents. The reaction is typically carried out in an aqueous or organic solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major product of the complexation reaction is the sodium-ionophore complex. In substitution reactions, the products depend on the specific reagents used but generally involve the replacement of ester groups with other functional groups .
属性
IUPAC Name |
bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZDECKJYYBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402940 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80403-59-4 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ionophore VI | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



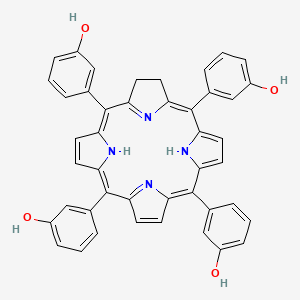





![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
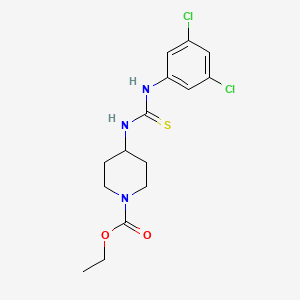
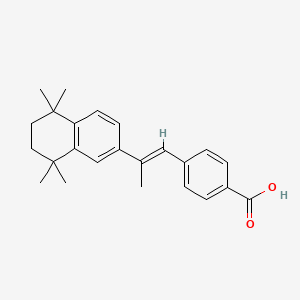
![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)
